5-amino-2-methoxy-N-methylbenzamide
Overview
Description
5-amino-2-methoxy-N-methylbenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring an amino group at the 5-position, a methoxy group at the 2-position, and an N-methyl substitution on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-amino-2-methoxybenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-amino-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or diazonium salts for azo coupling reactions.
Major Products:
Oxidation: Formation of 5-amino-2-hydroxy-N-methylbenzamide.
Reduction: Formation of 5-amino-2-methoxy-N-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-amino-2-methoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other functional materials. Its derivatives may possess unique properties suitable for various applications .
Mechanism of Action
The mechanism of action of 5-amino-2-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions would depend on the structure-activity relationship (SAR) studies conducted during drug development .
Comparison with Similar Compounds
2-amino-5-methoxybenzamide: Similar structure but lacks the N-methyl substitution.
N-methoxy-N-methylbenzamide: Similar structure but lacks the amino group at the 5-position.
5-amino-2-methoxybenzonitrile: Similar structure but with a nitrile group instead of the amide group.
Uniqueness: 5-amino-2-methoxy-N-methylbenzamide is unique due to the presence of both the amino and methoxy groups on the benzene ring, along with the N-methyl substitution on the amide nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-2-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVQJCATQGDCJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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